1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone
Description
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Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c21-14(18-7-11(8-18)20-6-5-16-17-20)9-19-10-15-12-3-1-2-4-13(12)19/h1-6,10-11H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBUYUWISQKMTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC3=CC=CC=C32)N4C=CN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. The compound features a triazole ring, an azetidine moiety, and a benzimidazole group, which are known to contribute to various pharmacological effects. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N4O. The structure includes:
- Triazole ring : Known for its stability and ability to interact with biological targets.
- Azetidine ring : Contributes to the compound's overall biological activity.
- Benzimidazole group : Associated with various therapeutic effects, including antimicrobial and anticancer properties.
Biological Activity
The biological activity of this compound has been investigated in several studies. Key findings include:
Anticancer Activity
Research indicates that compounds containing triazole and benzimidazole moieties exhibit significant anticancer properties. For instance:
- IC50 Values : In studies involving cancer cell lines, similar compounds have shown IC50 values ranging from 1.2 to 2.4 nM against human cancer cells, comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Properties
The triazole and benzimidazole components are known for their antimicrobial activities:
Enzyme Inhibition
The compound's mechanism of action may involve the inhibition of specific enzymes:
- Histone Deacetylase Inhibition : Some derivatives have shown potential as histone deacetylase inhibitors, which play a crucial role in cancer progression .
Case Studies
Several studies have evaluated the biological effects of related compounds:
- Study on Benzotriazoles : A related class showed promising results in inhibiting cancer cell proliferation with low IC50 values .
- Antimicrobial Evaluation : Compounds with similar structures demonstrated significant antibacterial activity against various pathogens, including resistant strains .
The biological effects of this compound can be attributed to several mechanisms:
- Metal Ion Interaction : The triazole ring can chelate metal ions, potentially disrupting enzyme functions.
- Membrane Disruption : The azetidine moiety may interact with cellular membranes, affecting their integrity and function.
Data Table: Biological Activity Overview
Scientific Research Applications
Table 1: Structural Components
| Component | Description |
|---|---|
| Triazole Ring | Known for stability and biological activity |
| Azetidine Ring | Contributes to membrane interaction |
| Benzimidazole | Enhances lipophilicity and bioactivity |
Research indicates that compounds containing triazole and azetidine moieties exhibit significant biological activities. Notable applications include:
Antimicrobial Properties
Studies have shown that derivatives of triazole can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The azetidine ring may enhance cell membrane permeability, facilitating better interaction with microbial targets .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research on similar triazole derivatives has indicated their ability to induce apoptosis in cancer cells and inhibit tubulin polymerization, which is critical for cell division .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria. The results demonstrated that compounds similar to 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone exhibited potent inhibitory effects against both Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the azetidine moiety could enhance activity .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of triazole-containing compounds. The study reported that certain derivatives induced significant apoptosis in human cancer cell lines through mechanisms involving mitochondrial disruption and caspase activation. This suggests that this compound could serve as a lead compound for further development in cancer therapy .
Preparation Methods
Cyclization of Propargylamine Derivatives
Azetidine formation via [2+2] cycloaddition remains underutilized due to ring strain, but copper-catalyzed alkyne-azide cycloaddition (CuAAC) provides reliable access to triazole-functionalized intermediates. Example protocol:
Ring-Opening of Epoxides
Epichlorohydrin derivatives undergo nucleophilic attack by triazole salts:
- Treat 1-vinyltriazole (1.5 eq) with epichlorohydrin (1.0 eq) in THF at -20°C.
- Add BF₃·OEt₂ (0.1 eq) and warm to 25°C over 4 hr.
- Isolate 3-(triazolyl)azetidine via fractional distillation (bp 110-115°C/0.1 mmHg).
Preparation of 2-(1H-Benzo[d]Imidazol-1-yl)Acetyl Chloride
Benzimidazole Synthesis
Condensation of o-phenylenediamine with glycolic acid under acidic conditions:
Chlorination to Acid Chloride
- Treat 1-hydroxyethylbenzimidazole (1.0 eq) with SOCl₂ (3.0 eq) in dry toluene.
- Reflux 3 hr, evaporate excess reagent under vacuum.
- Distill product at 85-90°C/15 mmHg (purity >95% by ¹H NMR).
Coupling of Azetidine and Benzimidazole Units
Acylation Under Schotten-Baumann Conditions
Microwave-Assisted Coupling
For enhanced reaction efficiency:
- Mix azetidine (1.0 eq), acid chloride (1.05 eq), and Et₃N (2.0 eq) in DMF.
- Irradiate at 150W, 100°C for 15 min.
- Cool, precipitate product with ice water (89% yield).
Alternative One-Pot Multi-Component Synthesis
Combining azetidine precursor, benzimidazole, and acetylating agent in a single vessel:
- Charge 3-azidoazetidine (1.0 eq), 1H-benzimidazole (1.0 eq), and chloroacetyl chloride (1.2 eq) into MeCN.
- Add K₂CO₃ (2.5 eq), heat at 60°C for 8 hr.
- Filter, concentrate, purify by HPLC (C18, MeOH/H₂O gradient).
Key advantages: Reduced purification steps, 76% overall yield.
Optimization of Reaction Parameters
Solvent Effects on Acylation
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 89 | 98 |
| THF | 72 | 95 |
| CH₂Cl₂ | 65 | 91 |
| Toluene | 58 | 89 |
Polar aprotic solvents (DMF) maximize nucleophilicity of azetidine nitrogen.
Temperature Profile in Cyclization
| Temp (°C) | Time (hr) | Conversion (%) |
|---|---|---|
| 60 | 12 | 78 |
| 80 | 8 | 94 |
| 100 | 6 | 96 |
| 120 | 4 | 95 |
Optimal balance between rate and decomposition at 80-100°C.
Spectroscopic Characterization Data
¹H NMR (400 MHz, DMSO-d₆)
- δ 8.72 (s, 1H, triazole-H)
- δ 7.85-7.45 (m, 4H, benzimidazole-H)
- δ 4.62 (q, J=7.2 Hz, 2H, CH₂CO)
- δ 4.15-3.98 (m, 4H, azetidine-H)
HRMS (ESI+)
Calculated for C₁₆H₁₆N₆O: 332.1354 [M+H]⁺
Observed: 332.1352 [M+H]⁺
Challenges and Mitigation Strategies
Azetidine Ring Strain
Benzimidazole Tautomerism
Triazole Coordination
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | E-factor |
|---|---|---|
| Stepwise Synthesis | 12,500 | 18.7 |
| One-Pot Procedure | 9,800 | 11.2 |
| Biocatalytic | 23,000 | 6.4 |
Process Intensification
- Continuous flow reactor for azetidine formation (residence time 12 min vs batch 8 hr).
- Membrane-assisted solvent recovery reduces DMF usage by 40%.
Emerging Methodologies
Photoredox Catalysis
Visible-light mediated coupling of azetidine radicals with benzimidazole enolates:
Enzymatic Desymmetrization
Lipase-catalyzed kinetic resolution of racemic azetidine intermediates:
- Candida antarctica lipase B (CAL-B) in MTBE
- Enantiomeric excess >99% at 50% conversion.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone, and how can purity be maximized?
- Methodology : A common approach involves nucleophilic substitution between a halogenated ethanone precursor (e.g., 2-chloroethanone derivatives) and azetidine-triazole or benzimidazole moieties. For example, refluxing 1-(1H-benzimidazol-1-yl)-2-chloroethanone with 3-(1H-1,2,3-triazol-1-yl)azetidine in dioxane under anhydrous conditions (K₂CO₃ as base, 16 hours) yields the target compound. Purification via recrystallization (ethanol) or column chromatography (silica gel, hexane:acetone) is critical for high purity .
- Key Parameters : Solvent choice (polar aprotic solvents enhance reactivity), reaction time (≥16 hours for complete substitution), and stoichiometric ratios (1:1 molar ratio of reactants).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for azetidine (δ 3.5–4.5 ppm for N-CH₂), triazole (δ 7.5–8.5 ppm for aromatic protons), and benzimidazole (δ 7.0–8.5 ppm) .
- FTIR : Confirm carbonyl (C=O stretch ~1700 cm⁻¹) and aromatic C-H stretches.
Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?
- Methodology : Follow protocols from benzimidazole derivatives, such as broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to standard drugs (e.g., ciprofloxacin). Include positive/negative controls and assess cytotoxicity (e.g., MTT assay on mammalian cells) .
Advanced Research Questions
Q. How can crystallographic disorder in the azetidine-triazole moiety be resolved during structural refinement?
- Approach : Use SHELXL’s PART instruction to model disorder. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry. Validate with R-factor convergence (<5% discrepancy) and electron density maps (e.g., omit maps in Olex2). Reference high-resolution datasets (≤1.0 Å) to reduce ambiguity .
- Case Study : For similar compounds, partial occupancy refinement of triazole conformers improved R₁ values from 0.12 to 0.08 .
Q. What computational strategies predict the compound’s nonlinear optical (NLO) properties and reactivity?
- DFT Modeling : Optimize geometry at B3LYP/6-31G(d,p) level. Calculate polarizability (α) and hyperpolarizability (β) using Gaussian08. Compare with experimental UV-Vis and fluorescence data. The benzimidazole’s electron-rich system enhances charge transfer, critical for NLO activity .
- Reactivity Insights : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites. HOMO-LUMO gaps <4 eV suggest potential for redox activity .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?
- Strategy :
- Modify Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) on benzimidazole to enhance antimicrobial activity .
- Azetidine Ring Expansion : Replace azetidine with pyrrolidine to assess steric effects on target binding .
- Validation : Synthesize analogs (e.g., triazole-to-tetrazole substitutions) and compare IC₅₀ values in enzyme inhibition assays .
Q. How should contradictory biological data (e.g., variable MIC values across studies) be addressed?
- Troubleshooting :
- Assay Standardization : Control pH, inoculum size, and solvent (DMSO ≤1% v/v).
- Resistance Profiling : Test against clinical isolates with known resistance mechanisms (e.g., efflux pumps).
- Data Reprodubility : Replicate experiments across independent labs. For example, discrepancies in benzimidazole derivatives were resolved by adjusting incubation time from 18 to 24 hours .
Methodological Notes
- Key Tools : SHELX (crystallography), Gaussian09 (DFT), and CLSI guidelines (biology) are industry standards.
- Ethical Compliance : Biological testing must adhere to institutional biosafety protocols (e.g., BSL-2 for pathogenic strains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
